N-(2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
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Overview
Description
N-(2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a heterocyclic compound that features an azepine ring fused with an amine group and a 2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylphenylamine with a suitable cyclic ketone or aldehyde, followed by cyclization using a strong acid or base as a catalyst. The reaction conditions often require refluxing the mixture in an organic solvent such as toluene or ethanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: This compound shares a similar structural motif but contains a thiourea group instead of an azepine ring.
N-(2-methylphenyl)phthalimide: This compound features a phthalimide group and is studied for its potential biological activities.
Uniqueness
N-(2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its azepine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
802607-27-8 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C13H18N2/c1-11-7-4-5-8-12(11)15-13-9-3-2-6-10-14-13/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,14,15) |
InChI Key |
GUADJDCDXSVMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NCCCCC2 |
Origin of Product |
United States |
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